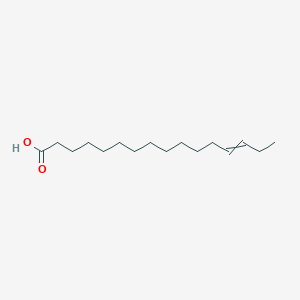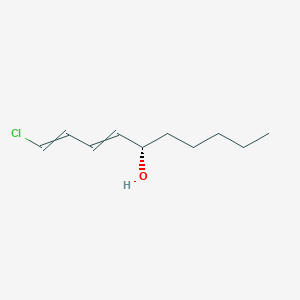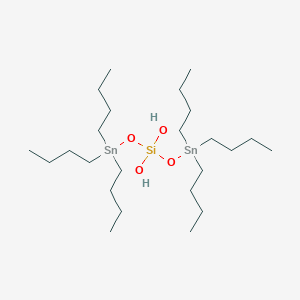
5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane: is a complex organotin compound It is characterized by the presence of tin (Sn) atoms, silicon (Si), and oxygen (O) atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane typically involves the reaction of tributylstannyl derivatives with silicon-containing precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the final product. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane is used as a precursor for the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It is investigated for its interactions with biological molecules and potential therapeutic applications .
Industry: In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism by which 5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tin and silicon atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane: This compound is similar in structure but contains an oxo group instead of hydroxy groups.
6,8-Dioxa-7-phospha-5,9-distannatridecane: This compound includes a phosphorus atom in its structure, offering different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
193361-82-9 |
|---|---|
Molekularformel |
C24H56O4SiSn2 |
Molekulargewicht |
674.2 g/mol |
IUPAC-Name |
dihydroxy-bis(tributylstannyloxy)silane |
InChI |
InChI=1S/6C4H9.H2O4Si.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;1-2H;;/q;;;;;;-2;2*+1 |
InChI-Schlüssel |
IJSVVPCMHJCFSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)O[Si](O)(O)O[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

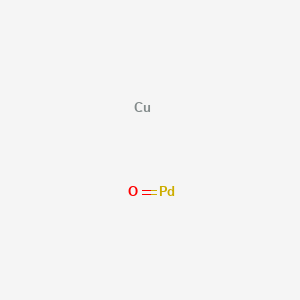
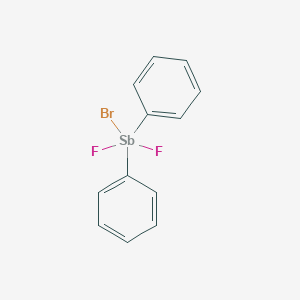
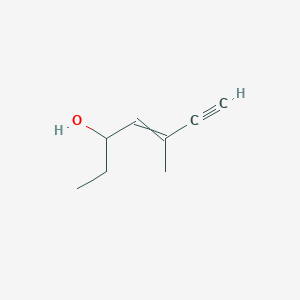
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

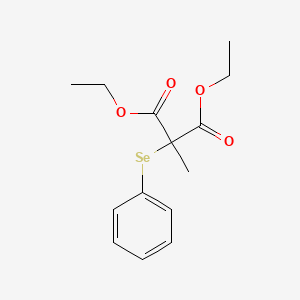
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
